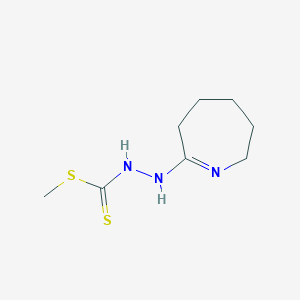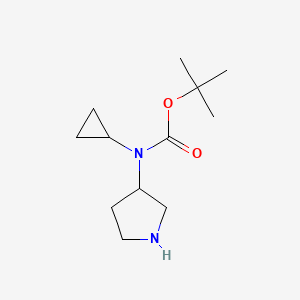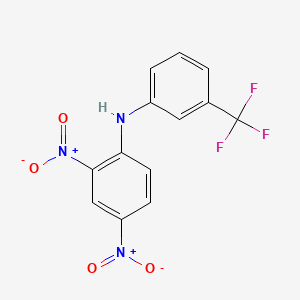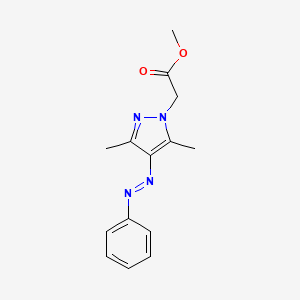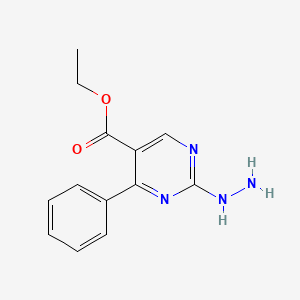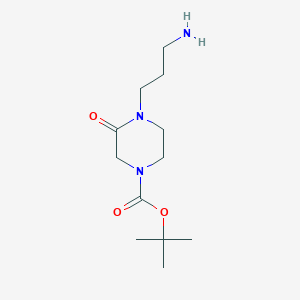
Vanillin nicotinoylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillin nicotinoylhydrazone is a hydrazone derivative formed by the condensation of vanillin and nicotinic acid hydrazide. This compound is of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vanillin nicotinoylhydrazone typically involves the reaction of vanillin with nicotinic acid hydrazide in an ethanol solvent. The reaction is carried out under reflux conditions for several hours, leading to the formation of the hydrazone linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Vanillin nicotinoylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Vanillin nicotinoylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound exhibits significant antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, this compound is being investigated for its therapeutic applications in cancer treatment.
Industry: The compound’s antimicrobial properties make it a candidate for use in food preservation and packaging
Mecanismo De Acción
The mechanism of action of vanillin nicotinoylhydrazone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparación Con Compuestos Similares
Vanillin nicotinoylhydrazone can be compared with other similar compounds such as:
Vanillin Isonicotinoylhydrazone: Similar in structure but with different biological activities.
Vanillin Salicylhydrazone: Another hydrazone derivative with distinct antimicrobial and antioxidant properties.
Vanillin Thiosemicarbazone: Known for its potent anticancer activities .
Uniqueness: this compound stands out due to its balanced profile of antimicrobial, antioxidant, and anticancer activities, making it a versatile compound for various applications .
Propiedades
Número CAS |
18960-15-1 |
|---|---|
Fórmula molecular |
C14H13N3O3 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8- |
Clave InChI |
VYXBDHYGMAUSCC-PXNMLYILSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


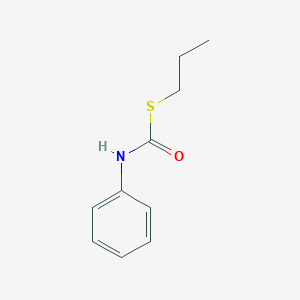
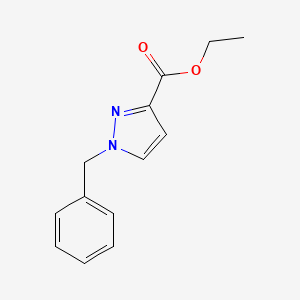
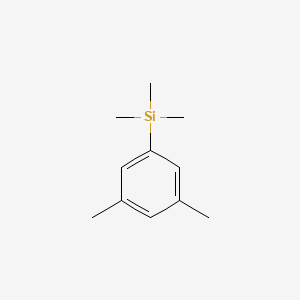
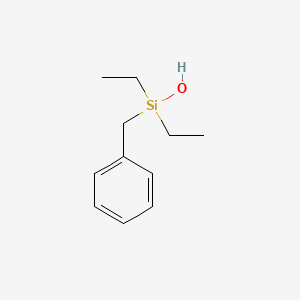

![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B3336096.png)
